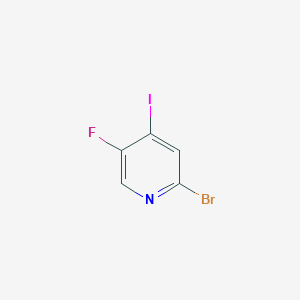

2-Bromo-5-fluoro-4-iodopyridine

描述

2-Bromo-5-fluoro-4-iodopyridine is a useful research compound. Its molecular formula is C5H2BrFIN and its molecular weight is 301.88 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It’s known that halogenated pyridines, such as this compound, are often used in the synthesis of various biologically active compounds . These compounds can interact with a variety of biological targets, depending on the specific structures they are incorporated into.

Mode of Action

The mode of action of 2-Bromo-5-fluoro-4-iodopyridine is primarily through its reactivity in chemical reactions. It can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . It can also be employed in a palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines . These reactions can lead to the formation of complex structures that can interact with biological targets in various ways.

Biochemical Pathways

The compound can be used to synthesize a variety of fluorinated pyridines . Fluorinated pyridines have been used in the synthesis of various pharmaceuticals and agrochemicals , suggesting that they can interact with a wide range of biochemical pathways.

Pharmacokinetics

It’s known that the introduction of fluorine atoms into lead structures is a common modification in the search for new pharmaceuticals with improved physical, biological, and environmental properties .

Result of Action

As a building block in the synthesis of various biologically active compounds , it can contribute to the overall effects of these compounds.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its reactions can be affected by the reaction conditions, such as temperature and the presence of a catalyst . Furthermore, the biological activity of the compounds it is incorporated into can be influenced by various factors, including the physiological environment and the presence of other interacting molecules.

生物活性

2-Bromo-5-fluoro-4-iodopyridine (C₅H₂BrFIN) is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its biological activity and potential applications in drug development. This compound features a unique combination of bromine, fluorine, and iodine substituents, which enhances its reactivity and versatility in synthetic organic chemistry.

- Molecular Formula : C₅H₂BrFIN

- Molecular Weight : 301.88 g/mol

- Structural Representation :

- InChI: 1S/C5H2BrFIN/c6-5-1-4(8)3(7)2-9-5/h1-2H

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of biologically active compounds. It can undergo various chemical reactions, including:

- Palladium-Catalyzed Homo-Coupling Reactions : This allows the formation of biaryl compounds, which are significant in drug discovery.

- Reactivity with Nucleophiles and Electrophiles : Its halogenated nature facilitates diverse reactions, making it a valuable building block for synthesizing complex molecules.

Pharmacological Implications

The introduction of fluorine into lead structures is known to enhance biological properties, such as:

- Inhibition of Cytochrome P450 Enzymes : This suggests potential implications in drug metabolism and pharmacokinetics.

Case Studies

- Synthesis of Pyridinylimidazoles :

- Fluorinated Pyridines :

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and notable features of compounds related to this compound:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 2-Bromo-5-fluoropyridine | C₅H₃BrFN | Lacks iodine; used in similar coupling reactions |

| 5-Bromo-2-chloro-pyridine | C₅H₃BrClN | Different halogen substitution; used in medicinal chemistry |

| 3-Amino-2-bromo-5-fluoropyridine | C₅H₅BrFN | Contains an amino group; enhances biological activity |

| 2-Bromo-5-fluoro-pyridine | C₅H₄BrF | Simplified structure; useful in similar applications |

Pharmacokinetics and Toxicology

Research indicates that this compound is a substrate for certain cytochrome P450 enzymes, which are crucial for drug metabolism. Its Log Kp (skin permeation) value is -6.27 cm/s, indicating low skin permeability, while its Log Po/w (iLOGP) is 2.07, suggesting moderate lipophilicity .

Safety Considerations

As with many halogenated compounds, safety data indicate potential hazards associated with handling this compound. Proper safety measures should be employed to mitigate risks related to skin and eye irritation.

科学研究应用

Chemical Synthesis

Building Block for Organic Synthesis

2-Bromo-5-fluoro-4-iodopyridine serves as a critical building block in the synthesis of complex organic molecules. It is particularly useful in the preparation of various pyridine derivatives through reactions such as:

- Suzuki Coupling : This method allows the formation of biaryl compounds, which are essential in materials science and medicinal chemistry. For instance, it can be utilized to synthesize 5-fluoro-2-phenylpyridine via coupling with phenylboronic acid .

- Stille Coupling : The compound can also participate in Stille coupling reactions to produce functionalized bipyridine ligands, which are valuable in catalysis and coordination chemistry .

Table 1: Key Reactions Involving this compound

| Reaction Type | Product | Application |

|---|---|---|

| Suzuki Coupling | 5-Fluoro-2-phenylpyridine | Pharmaceutical intermediates |

| Stille Coupling | Functionalized bipyridine ligands | Catalysts and ligands |

| Sonogashira Coupling | Bis(pyridine) ligands | Stabilization of iodine cations |

Biological Research

Modifications of Biomolecules

In biological research, this compound is employed to modify biomolecules, enabling the study of biological processes and therapeutic developments. Its ability to introduce halogen atoms into biomolecules can facilitate the exploration of protein interactions and enzyme activities.

Case Study: Protein Interaction Studies

A notable study involved using halogenated pyridines to probe protein-protein interactions, particularly targeting transcriptional repressors like BCL6 in diffuse large B-cell lymphoma (DLBCL). The compound's derivatives were synthesized and evaluated for their ability to disrupt these interactions, leading to potential therapeutic insights .

Pharmaceutical Development

Drug Design and Synthesis

The compound is significant in the design and synthesis of novel drug candidates. Its structural features allow for the development of inhibitors targeting specific enzymes or receptors, making it a valuable asset in medicinal chemistry.

Table 2: Pharmaceutical Applications of this compound

| Application Area | Example Compounds | Target |

|---|---|---|

| Anticancer Agents | BCL6 inhibitors | Diffuse large B-cell lymphoma |

| Antimicrobial Agents | Modified pyridines | Various bacterial targets |

| CNS Active Compounds | Neurotransmitter receptor modulators | Central nervous system disorders |

属性

IUPAC Name |

2-bromo-5-fluoro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFIN/c6-5-1-4(8)3(7)2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLWZJPMEHSISU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680590 | |

| Record name | 2-Bromo-5-fluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1061357-89-8 | |

| Record name | 2-Bromo-5-fluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。